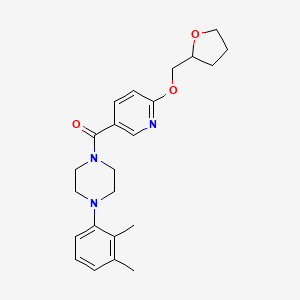

![molecular formula C14H18F3N3O2 B2609287 N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide CAS No. 1797823-58-5](/img/structure/B2609287.png)

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

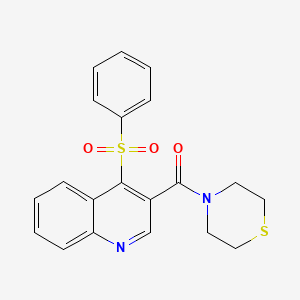

The compound is a pyrazole derivative with a trifluoromethyl group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a trifluoromethyl group. The exact structure would depend on the specific arrangement and connectivity of these groups, which isn’t clear from the name alone .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, and cyclization . The trifluoromethyl group is generally stable under a wide range of conditions .Scientific Research Applications

Synthesis and Characterization of Research Chemicals

Research has identified and characterized various research chemicals, including pyrazole-containing synthetic cannabinoids. These compounds are often found in powdered form or as adulterants in herbal preparations. Studies focus on their synthesis, analytical characterization, and potential pharmacological activities, highlighting the importance of accurate identification due to the mislabeling risks associated with research chemicals. The analytical characterization typically includes chromatographic, spectroscopic, and mass spectrometric methods (McLaughlin et al., 2016; Franz et al., 2017).

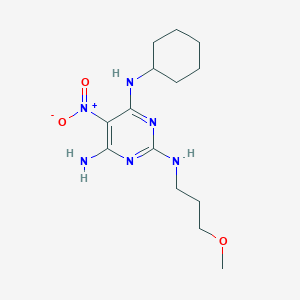

Nematocidal and Fungicidal Activity of Pyrazole Derivatives

Some studies explore the bioactivity of pyrazole derivatives, including their fungicidal and nematocidal properties. For instance, a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds demonstrated weak fungicidal but notable nematocidal activities against certain pests, indicating their potential use in agricultural applications (Zhao et al., 2017).

Advanced Synthesis Techniques for Heterocyclic Compounds

Research also delves into advanced synthetic techniques for producing heterocyclic compounds, including trifluoromethylated aromatic compounds. These studies demonstrate the utility of specific reactions, like the Diels–Alder reaction, for generating polysubstituted aromatic compounds with potential applications in pharmaceuticals and materials science (Kondratov et al., 2015).

Biological Evaluation of Pyrazole Derivatives

There's also a focus on the biological evaluation of pyrazole derivatives for various applications, including their anticancer and anti-inflammatory activities. These studies involve the synthesis of novel pyrazolopyrimidines and other pyrazole-based compounds, followed by screening for cytotoxicity against cancer cell lines and evaluating their potential as anti-inflammatory agents (Rahmouni et al., 2016).

Safety and Hazards

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Mechanism of Action

Mode of action

Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals, and it’s known to influence the electronic properties of the molecule .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been used as fungicides , suggesting that it might interfere with pathways essential for fungal growth and reproduction.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a trifluoromethyl group could potentially influence these properties, as fluorine atoms are known to increase the metabolic stability of pharmaceuticals .

Result of action

Without specific studies, it’s difficult to say what the molecular and cellular effects of this compound’s action might be. Given its potential use as a fungicide , it might inhibit the growth and reproduction of certain fungi.

properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2/c15-14(16,17)12-10-8-22-7-4-11(10)20(19-12)6-5-18-13(21)9-2-1-3-9/h9H,1-8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFHIGDSUHSDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCN2C3=C(COCC3)C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2609210.png)

![(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid](/img/structure/B2609211.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2609216.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2609220.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2609221.png)

![methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate](/img/structure/B2609224.png)

![Ethyl 4-[[2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2609226.png)